molecular formula C15H17NO3 B2965397 3-Benzamidobicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 1560390-24-0

3-Benzamidobicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No. B2965397
CAS RN: 1560390-24-0
M. Wt: 259.305
InChI Key: PLPRUTXORDJGLX-UHFFFAOYSA-N
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Description

3-Benzamidobicyclo[2.2.1]heptane-2-carboxylic acid is a chemical compound with the empirical formula C15H16O3 . It is a solid substance .


Synthesis Analysis

A series of novel chiral 1,3-diamines has been synthesized from commercially available cis-(1S,2R)-2-benzamidocyclohexanecarboxylic acid, trans-(1S,2S)-2-benzamidocyclohexanecarboxylic acid, and (1S,2S,3R,4R)-3-benzamidobicyclo[2.2.1]heptane-2-carboxylic acid . The 1,3-diamines were reacted with various isothiocyanates to give diverse chiral bifunctional amino thioureas .


Molecular Structure Analysis

The molecular structure of 3-Benzamidobicyclo[2.2.1]heptane-2-carboxylic acid can be represented by the SMILES string O=C(C1=CC=CC=C1)[C@H]2C@@H=O)[C@@H]3C[C@H]2CC3 . The InChI representation is 1S/C15H16O3/c16-14(9-4-2-1-3-5-9)12-10-6-7-11(8-10)13(12)15(17)18/h1-5,10-13H,6-8H2,(H,17,18)/t10-,11+,12-,13+/m1/s1 .


Chemical Reactions Analysis

An organocatalytic formal [4 + 2] cycloaddition reaction has been realized that permits rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .


Physical And Chemical Properties Analysis

The molecular weight of 3-Benzamidobicyclo[2.2.1]heptane-2-carboxylic acid is 244.29 . It is a solid substance .

properties

IUPAC Name

3-benzamidobicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c17-14(9-4-2-1-3-5-9)16-13-11-7-6-10(8-11)12(13)15(18)19/h1-5,10-13H,6-8H2,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLPRUTXORDJGLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C(C2NC(=O)C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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